molecular formula C16H22N6O3 B6504320 3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea CAS No. 1396876-89-3

3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea

Cat. No. B6504320
CAS RN: 1396876-89-3
M. Wt: 346.38 g/mol
InChI Key: YVCIAFJXNIPDLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea (MPCU) is a novel small molecule that has been studied for its potential use in a variety of scientific research applications. MPCU has a unique chemical structure that is composed of a cyclohexylurea moiety, a pyrazin-2-yl group, and a methoxyethyl substituent. This structure provides MPCU with a variety of biochemical and physiological effects, making it a promising compound for scientific research.

Scientific Research Applications

3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has been studied for its potential use in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has been studied for its potential use in the treatment of Alzheimer’s disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain. 3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has also been studied for its potential use in the treatment of Parkinson’s disease, as it has been shown to reduce the levels of the protein alpha-synuclein in the brain.

Mechanism of Action

The exact mechanism of action of 3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is not fully understood. However, it is believed to act by inhibiting the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Acetylcholine is an important neurotransmitter that is involved in a variety of physiological processes, including learning and memory. By inhibiting the breakdown of acetylcholine, 3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea may be able to improve cognitive function and reduce the symptoms of Alzheimer’s and Parkinson’s disease.
Biochemical and Physiological Effects
3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has been shown to reduce the levels of the protein alpha-synuclein in the brain, which is involved in the progression of Parkinson’s disease. 3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has also been shown to inhibit the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in a variety of conditions. In addition, it is relatively non-toxic and has a low potential for side effects. However, there are some limitations to using 3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea in laboratory experiments. For example, it is not always possible to obtain a high yield of the compound, and it is not always easy to purify.

Future Directions

3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has potential for a variety of future applications. It could potentially be used as a therapeutic agent for the treatment of Alzheimer’s and Parkinson’s disease, as well as other neurological disorders. In addition, it could potentially be used to improve cognitive function in healthy individuals. Further research is needed to explore the potential of 3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea and to develop more effective and safe formulations. Additionally, further research is needed to identify other potential applications of 3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea, such as in the treatment of cancer and other diseases.

Synthesis Methods

3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea can be synthesized using a method known as the “pyrazin-2-yl-oxadiazol-5-yl cyclohexylurea” reaction. This method involves the reaction of a cyclohexylurea with a pyrazin-2-yl-oxadiazol-5-yl chloride in the presence of an appropriate base. The reaction is typically carried out in an inert atmosphere and yields 3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea as a white solid.

properties

IUPAC Name

1-(2-methoxyethyl)-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-24-10-9-19-15(23)21-16(5-3-2-4-6-16)14-20-13(22-25-14)12-11-17-7-8-18-12/h7-8,11H,2-6,9-10H2,1H3,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCIAFJXNIPDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1(CCCCC1)C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.